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Introduction
G-1 is a potent and selective agonist for the G protein-coupled estrogen receptor (GPER), also

known as GPR30.[1] Unlike classical nuclear estrogen receptors (ERα and ERβ), GPER is

primarily localized to the cell membrane and endoplasmic reticulum, mediating rapid, non-

genomic estrogenic signals.[2] One of the key downstream effects of GPER activation by G-1 is

the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a

myriad of cellular processes, including proliferation, apoptosis, and migration.[3][4][5] This

application note provides a detailed protocol for measuring G-1 induced intracellular calcium

mobilization using the fluorescent indicator Fluo-4 AM, along with relevant quantitative data and

a depiction of the underlying signaling pathway.

G-1 and GPER Signaling
G-1 exhibits high affinity and selectivity for GPER, with a Ki of 11 nM and an EC50 of 2 nM for

GPER activation.[1] It shows no significant activity at ERα and ERβ at concentrations up to 10

μM.[1] The activation of GPER by G-1 initiates a signaling cascade that leads to a rapid

increase in cytosolic calcium. This process is primarily mediated through the Gαq protein

pathway. Upon G-1 binding, the Gαq subunit of the heterotrimeric G protein activates

phospholipase C (PLC).[2][6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 then binds to its
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receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the

cytoplasm.[2]

Quantitative Data Summary
The following tables summarize the key quantitative parameters related to G-1 activity and the

resulting calcium response.

Table 1: G-1 Binding Affinity and Potency

Parameter Value Reference

Ki for GPER 11 nM [1]

EC50 for GPER Activation 2 nM [1]

Specificity
No activity at ERα and ERβ up

to 10 μM
[1]

Table 2: Representative G-1 Concentrations and Cellular Responses

Cell Line G-1 Concentration Observed Effect Reference

Jurkat (T-ALL) 1 µM

Rapid and sustained

increase in cytosolic

Ca²⁺

[5]

SKBr3 (Breast

Cancer)
0.7 nM (IC50)

Inhibition of cell

migration
[1]

MCF-7 (Breast

Cancer)
1.6 nM (IC50)

Inhibition of cell

migration
[1]

SH-SY5Y

(Neuroblastoma)

Concentration-

dependent

Rapid increase in

cytosolic Ca²⁺
[6]

Experimental Protocol: Calcium Imaging with Fluo-4
AM
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This protocol outlines the steps for measuring G-1-induced intracellular calcium mobilization in

cultured cells using the fluorescent calcium indicator Fluo-4 AM.

Materials
Cells of interest cultured on glass-bottom dishes or 96-well plates

G-1 (Tocris, R&D Systems, or equivalent)

Fluo-4 AM (Thermo Fisher Scientific, AAT Bioquest, or equivalent)

Anhydrous DMSO

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

HBSS without Ca²⁺ and Mg²⁺

Probenecid (optional)

Ionomycin (positive control)

EGTA (chelating agent for extracellular calcium)

Fluorescence microscope or plate reader with appropriate filters for Fluo-4

(Excitation/Emission: ~494/515 nm)

Reagent Preparation
G-1 Stock Solution (10 mM): Dissolve G-1 in anhydrous DMSO. Store at -20°C. Further

dilute in HBSS with Ca²⁺ and Mg²⁺ to the desired final concentrations immediately before

use.

Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[7] Aliquot and

store at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This

surfactant aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading
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buffer.

Loading Buffer: For a final Fluo-4 AM concentration of 1-5 µM, mix the Fluo-4 AM stock

solution and Pluronic F-127 stock solution (at a final concentration of 0.02-0.04%) in HBSS

with Ca²⁺ and Mg²⁺.[4][8] The optimal Fluo-4 AM concentration should be determined

empirically for each cell type.[7]

Probenecid Stock Solution (optional): Prepare a stock solution in a suitable buffer.

Probenecid can be used to inhibit organic anion transporters, which may extrude the dye

from some cell types.

Experimental Procedure
Cell Seeding: Seed cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates

to achieve 70-90% confluency on the day of the experiment.

Dye Loading:

Remove the culture medium from the cells.

Wash the cells once with HBSS with Ca²⁺ and Mg²⁺.

Add the freshly prepared Fluo-4 AM loading buffer to the cells.

Incubate for 30-60 minutes at 37°C in the dark.[7][8] The optimal loading time may vary

depending on the cell type.

Washing:

Remove the loading buffer.

Wash the cells 2-3 times with HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.

Add fresh HBSS with Ca²⁺ and Mg²⁺ to the cells.

Imaging:

Place the plate or dish on the fluorescence microscope or plate reader.
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Acquire a baseline fluorescence reading for a set period (e.g., 1-2 minutes).

Add the G-1 solution at the desired final concentration and continue recording the

fluorescence signal to capture the calcium response.

For experiments investigating the source of the calcium increase, cells can be incubated in

HBSS without Ca²⁺ and Mg²⁺ containing EGTA prior to and during G-1 stimulation to

chelate extracellular calcium.

At the end of the experiment, a positive control can be performed by adding a calcium

ionophore like Ionomycin to elicit a maximal calcium response.

Data Analysis
The change in intracellular calcium is typically represented as a ratio of the fluorescence

intensity (F) over the baseline fluorescence (F₀), i.e., F/F₀. The peak fluorescence response

can be plotted against the logarithm of the G-1 concentration to determine the EC50 value.
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Caption: GPER signaling pathway leading to intracellular calcium mobilization.
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Caption: Experimental workflow for calcium imaging with G-1 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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